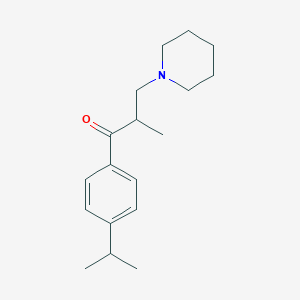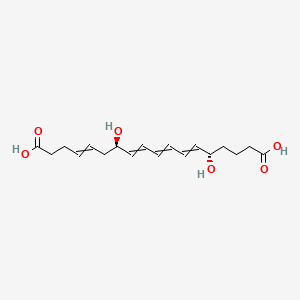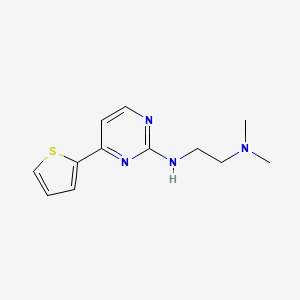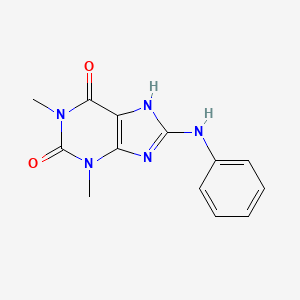
Deisopropylngaione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deisopropylngaione is a natural product found in Eremophila deserti with data available.
Wissenschaftliche Forschungsanwendungen
Nephrotoxicity Studies
Deisopropylngaione (DIN) is notable for its nephrotoxic effects. In a study, it was found to cause lethal renal proximal tubular necrosis in mice at near LD50 dose rates, without significant injury to the liver and lungs. The study highlighted the increase in kidney weight, proteinuria, and glucosuria post-DIN exposure, with eventual recovery from the renal lesions observed (Lee, Seawright, & Hrdlička, 1985).
Antimicrobial Activity
Methyl cis‐7‐oxo‐deisopropyldehydroabietate (MCOD), a derivative of DIN, has been studied for its antifungal properties against phytopathogenic fungi. The compound's effect was analyzed using transmission electron microscopy, revealing insights into its potential as an antifungal agent (Feio et al., 2002).
Plant Toxin Research
Research on DIN also extends to the study of plant toxins, particularly its role in causing necrotizing lesions in the liver, kidney, and lung. This study underlines the significance of DIN and similar compounds in understanding the effects of plant toxins on livestock and potentially developing management strategies to mitigate their impact (Seawright et al., 1982).
Eigenschaften
CAS-Nummer |
41059-85-2 |
|---|---|
Produktname |
Deisopropylngaione |
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-9(13)7-12(2)5-3-11(15-12)10-4-6-14-8-10/h4,6,8,11H,3,5,7H2,1-2H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
YKWSUSNJLLZKDK-NWDGAFQWSA-N |
Isomerische SMILES |
CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C |
SMILES |
CC(=O)CC1(CCC(O1)C2=COC=C2)C |
Kanonische SMILES |
CC(=O)CC1(CCC(O1)C2=COC=C2)C |
Andere CAS-Nummern |
41059-85-2 |
Synonyme |
deisopropylngaione DIN toxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



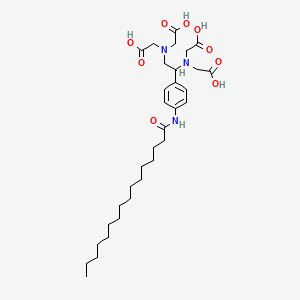
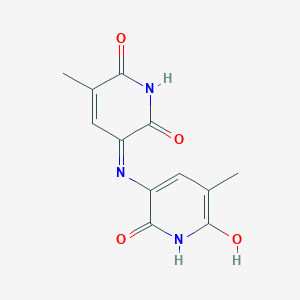
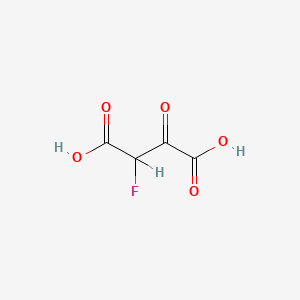
![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
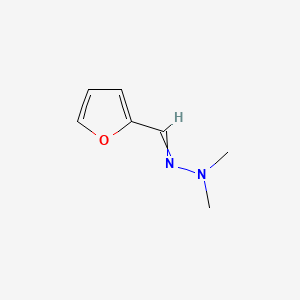
![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)

